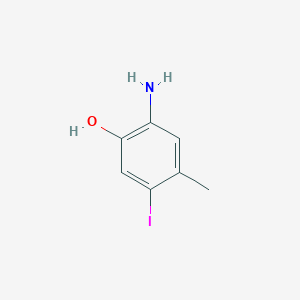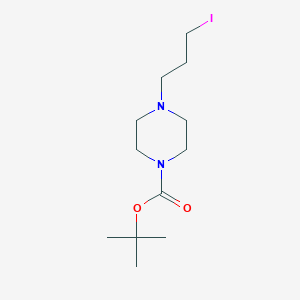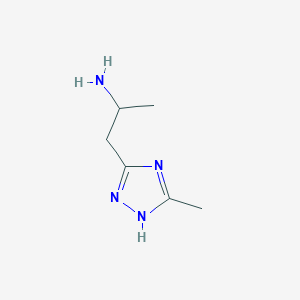
2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone is an organic compound that belongs to the class of halogenated ketones. It is characterized by the presence of chlorine and fluorine atoms attached to the ethanone structure, making it a compound of interest in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone typically involves the halogenation of 1-(4-chlorophenyl)ethanone. One common method includes the reaction of 1-(4-chlorophenyl)ethanone with chlorine and fluorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired outcome.
化学反应分析
Types of Reactions
2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethanone derivatives.
科学研究应用
2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogenated functional groups.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone involves its interaction with molecular targets through its halogenated functional groups. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
2-Chloro-1-(4-chlorophenyl)ethanone: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
1-(4-Chlorophenyl)-2-fluoroethanone: Lacks the chlorine atom, resulting in different chemical properties.
2-Fluoro-1-(4-chlorophenyl)ethanone: Similar structure but with different halogenation pattern.
Uniqueness
2-Chloro-1-(4-chlorophenyl)-2-fluoroethanone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and properties. This dual halogenation makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
408529-06-6 |
|---|---|
分子式 |
C8H5Cl2FO |
分子量 |
207.03 g/mol |
IUPAC 名称 |
2-chloro-1-(4-chlorophenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H5Cl2FO/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H |
InChI 键 |
OGBGPZHQNCMSEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C(F)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


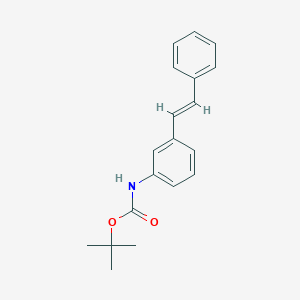
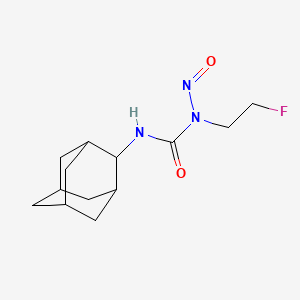
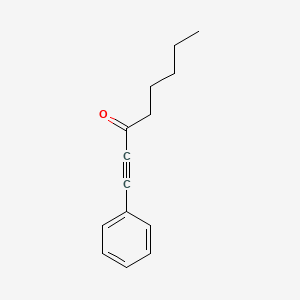
![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202703.png)
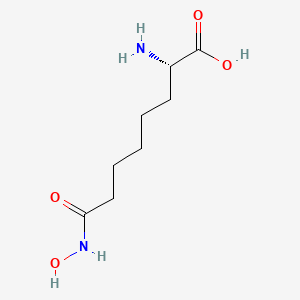
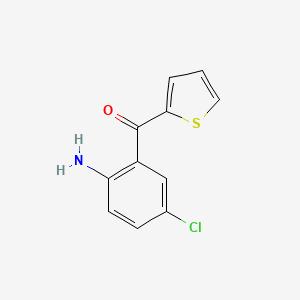
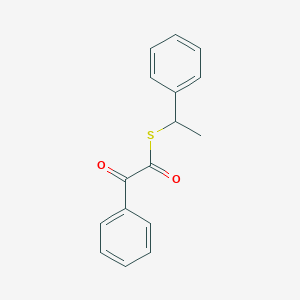
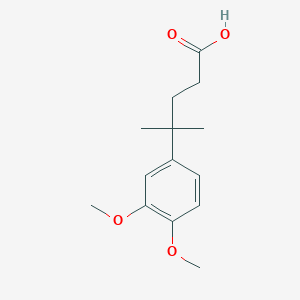
![4'-(Cyanomethyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15202756.png)
![(S)-5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B15202758.png)
![5-Chloro-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B15202765.png)
